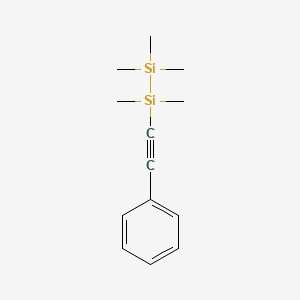

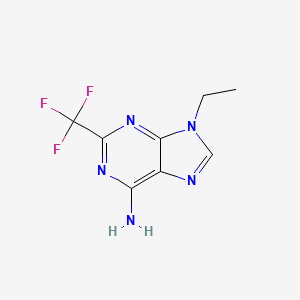

![molecular formula C14H24N2O B11873172 7-Amino-14-azadispiro[5.1.5.2]pentadecan-15-one CAS No. 34106-77-9](/img/structure/B11873172.png)

7-Amino-14-azadispiro[5.1.5.2]pentadecan-15-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Amino-14-azadispiro[5.1.5.2]pentadecan-15-ona: es un compuesto orgánico complejo caracterizado por su singular estructura dispiro. Este compuesto ha despertado interés en el campo de la química medicinal debido a sus potenciales propiedades farmacológicas, particularmente en la investigación de los receptores antihistamínicos .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de 7-Amino-14-azadispiro[5.1.5.2]pentadecan-15-ona involucra múltiples pasos. Un método común incluye la reacción del ácido dimetilaminoacético con el compuesto utilizando diciclohexilcarbodiimida como reactivo de condensación . También se describe la reducción del producto obtenido de esta reacción . Otro método implica la adición de un grupo dimetilaminoetilo al compuesto en presencia de sodamida .

Métodos de Producción Industrial: Si bien los métodos de producción industrial específicos para 7-Amino-14-azadispiro[5.1.5.2]pentadecan-15-ona no están ampliamente documentados, la síntesis generalmente sigue los métodos de laboratorio mencionados anteriormente, ampliados para uso industrial. El proceso involucra un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones:

Oxidación y Reducción: El compuesto puede someterse a reacciones de reducción, como la reducción con hidruro de litio y aluminio del análogo pentadecan-15-ona.

Sustitución: El compuesto puede reaccionar con cloruro de cloroacetilo en diversas condiciones.

Reactivos y Condiciones Comunes:

Dicianciclohexilcarbodiimida: Se utiliza como reactivo de condensación en la síntesis.

Sodamida: Se utiliza en la adición de grupos dimetilaminoetilo.

Hidruro de Litio y Aluminio: Se utiliza en reacciones de reducción.

Principales Productos Formados:

Derivados de Dimetilaminoacetilo: Se forman a través de reacciones con ácido dimetilaminoacético.

Derivados de Cloroacetilo: Se forman a través de reacciones con cloruro de cloroacetilo.

Aplicaciones Científicas De Investigación

7-Amino-14-azadispiro[5.1.5.2]pentadecan-15-ona ha sido estudiado por sus posibles aplicaciones medicinales, particularmente en el campo de los antihistamínicos . El compuesto y sus derivados se han probado para la actividad anestésica local, actividad antihistamínica y actividad antimuscarínica . los compuestos de esta serie mostraron solo un orden de actividad muy bajo .

Mecanismo De Acción

El mecanismo de acción exacto de 7-Amino-14-azadispiro[5.1.5.2]pentadecan-15-ona no está completamente comprendido. Se cree que interactúa con los receptores antihistamínicos, potencialmente influyendo en la naturaleza estérica y electrónica de estos receptores . La estructura del compuesto le permite participar en antagonismo competitivo y no competitivo, aunque su actividad es generalmente débil .

Comparación Con Compuestos Similares

Compuestos Similares:

8-Amino-16-azadispiro[6.1.6.2]heptadecan-17-ona: Otro compuesto dispiro con rutas de síntesis similares y posibles aplicaciones medicinales.

Derivados de Dimetilaminoacetilo: Estos derivados del compuesto han sido estudiados por sus propiedades farmacológicas.

Singularidad: 7-Amino-14-azadispiro[5.1.5.2]pentadecan-15-ona es único debido a su estructura dispiro específica, que influye en su interacción con los receptores biológicos.

Propiedades

Número CAS |

34106-77-9 |

|---|---|

Fórmula molecular |

C14H24N2O |

Peso molecular |

236.35 g/mol |

Nombre IUPAC |

7-amino-14-azadispiro[5.1.58.26]pentadecan-15-one |

InChI |

InChI=1S/C14H24N2O/c15-11-13(7-3-1-4-8-13)12(17)16-14(11)9-5-2-6-10-14/h11H,1-10,15H2,(H,16,17) |

Clave InChI |

MHRDKNUMXOLCLM-UHFFFAOYSA-N |

SMILES canónico |

C1CCC2(CC1)C(C3(CCCCC3)NC2=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-1-(pyridin-3-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11873108.png)

![5-Bromo-3-methoxy-[1,8]naphthyridine](/img/structure/B11873129.png)

![4-(1,4-Diazepan-1-yl)-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11873134.png)

![1-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11873193.png)